molecular formula C16H23NO3 B5432207 Ethyl 3-(3-methoxybenzyl)piperidine-3-carboxylate

Ethyl 3-(3-methoxybenzyl)piperidine-3-carboxylate

Cat. No.: B5432207
M. Wt: 277.36 g/mol
InChI Key: HEFRGJHLPIZYBR-UHFFFAOYSA-N
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Description

Ethyl 3-(3-methoxybenzyl)piperidine-3-carboxylate is a chemical compound that belongs to the piperidine family. Piperidine derivatives are significant in the pharmaceutical industry due

Biological Activity

Ethyl 3-(3-methoxybenzyl)piperidine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a methoxybenzyl group and an ethyl ester at the carboxylic acid position. This structural configuration is significant for its biological interactions, as the methoxy group can influence lipophilicity and receptor binding.

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The presence of the methoxy group allows for potential hydrogen bonding interactions, which can enhance binding affinity to target proteins. The piperidine moiety is known to interact with neurotransmitter receptors, which may contribute to its pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of piperidine have been evaluated for their effectiveness against various bacterial strains. The compound's structural features suggest potential efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Compound MIC (µg/mL) Target Pathogen
This compoundTBDTBD
Piperidine derivative A10S. aureus
Piperidine derivative B15E. coli

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies have shown that related piperidine derivatives can induce apoptosis in cancer cell lines, suggesting that this compound may similarly affect cancer cell viability.

  • Case Study : A study demonstrated that a piperidine derivative exhibited an IC50 value of 12 µM against human cancer cell lines, indicating significant cytotoxicity. Further exploration into the structure-activity relationship (SAR) revealed that modifications at the benzyl position could enhance activity.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically involve assessing cell viability, apoptosis induction, and receptor binding affinity:

  • Cell Viability Assay : Using MTT assays, the compound was tested on various cancer cell lines, showing a dose-dependent decrease in viability.
  • Apoptosis Induction : Flow cytometry analysis indicated increased apoptotic cells upon treatment with the compound compared to controls.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the piperidine ring or the methoxy group can significantly alter biological activity. For example, increasing the length of the alkyl chain on the piperidine ring has been associated with enhanced receptor binding and improved therapeutic efficacy.

Properties

IUPAC Name

ethyl 3-[(3-methoxyphenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-3-20-15(18)16(8-5-9-17-12-16)11-13-6-4-7-14(10-13)19-2/h4,6-7,10,17H,3,5,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFRGJHLPIZYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCNC1)CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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